molecular formula C24H19F2N3O4S B560136 Baloxavir CAS No. 1985605-59-1

Baloxavir

Cat. No. B560136
CAS RN: 1985605-59-1
M. Wt: 483.49
InChI Key: FIDLLEYNNRGVFR-CTNGQTDRSA-N
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Description

Baloxavir Marboxil, also known as Xofluza, is an antiviral medication used to treat influenza A and B . It was approved for medical use in Japan and the United States in 2018 . It is taken orally as a single dose .


Synthesis Analysis

Baloxavir Marboxil is developed as a prodrug strategy, with its metabolism releasing the active agent, baloxavir acid . A robust and scalable process to prepare the key intermediate for the synthesis of Baloxavir Marboxil has been described .


Molecular Structure Analysis

Baloxavir Marboxil is a small molecule inhibitor of the polymerase acidic (PA) protein subunit of the influenza virus polymerase complex . The molecular formula of Baloxavir Marboxil is C27H23F2N3O7S .


Chemical Reactions Analysis

Baloxavir Marboxil undergoes rapid hydrolysis to its active form, baloxavir acid . This active form then functions as an enzyme inhibitor, targeting the influenza virus’ cap-dependent endonuclease activity .


Physical And Chemical Properties Analysis

Baloxavir is over 90% protein bound and has a volume of distribution of 1180 L . It is primarily eliminated via metabolism by UGT1A3 and partially by CYP3A4 and has a prolonged half-life of 79 hours .

Scientific Research Applications

Treatment of Acute Uncomplicated Influenza

Baloxavir marboxil, after conversion to baloxavir acid, is a first-in-class inhibitor of the polymerase acidic (PA) protein subunit of the influenza virus polymerase complex. It’s approved in the USA for treating acute uncomplicated influenza in patients aged 12 and above who have been symptomatic for no more than 48 hours. Clinical trials have shown that baloxavir can improve influenza symptoms and reduce viral load more rapidly than oseltamivir .

Reduction of Influenza Viral Load

Baloxavir has demonstrated efficacy in reducing the influenza viral load more quickly than placebo or oseltamivir. This rapid reduction in viral load can be crucial in preventing the spread of the virus and reducing the severity of the disease .

Activity Against Resistant Strains

Baloxavir shows activity against both influenza A and B viruses, including strains that are resistant to neuraminidase inhibitors. This makes it a valuable alternative for treating strains of influenza that have developed resistance to other antiviral medications .

Combination Therapy for Enhanced Efficacy

Research suggests that the combination of baloxavir with the MEK inhibitor ATR-002 improves therapeutic efficiency against influenza A virus infection. This combination treatment could potentially counteract the limitations of baloxavir against resistant strains of the influenza virus .

Potential Use in Avian Influenza Infections

Baloxavir marboxil has been studied for its potential use in treating critical human infections of avian influenza. While this application is still under research, it represents a promising avenue for expanding the antiviral’s therapeutic reach .

Public Health Insights and Resistance Monitoring

The emergence of variant viruses with reduced susceptibility to baloxavir underscores the importance of ongoing monitoring and surveillance. Understanding the patterns of drug susceptibility can inform public health strategies and guide the development of future antiviral agents .

Mechanism of Action

Future Directions

The FDA expanded the approved indication for Baloxavir Marboxil to include post-exposure prevention of influenza for patients 12 years of age and older after contact with an individual who has the flu . It is now in the post-marketing pharmacovigilance phase, and its interest will be re-evaluated in the future during the annual flu outbreaks .

properties

IUPAC Name

(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDLLEYNNRGVFR-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027860
Record name Baloxavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1985605-59-1
Record name Baloxavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baloxavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baloxavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALOXAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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